3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H8ClN3 . It is used in the synthesis of various chemical compounds.
Synthesis Analysis
The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and similar compounds often involves the condensation of various 1, n-diamines, 1,1-bis (methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol . Another method involves the reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents .Molecular Structure Analysis
The molecular structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be represented by the SMILES string ClC1=C(C(OCC)=O)N=C2N1CCNC2.Cl . The InChI code for this compound is 1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H .Scientific Research Applications
Synthesis and Biological Activity of Pyrazoles and Pyrazines
Pyrazole Synthesis : Pyrazoles, including those related to the core structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, are recognized for their broad biological activities. The synthesis methods, such as condensation followed by cyclization, offer versatile pathways to create biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties (Dar & Shamsuzzaman, 2015).
Quinoxalines and Pyrazines : The study of quinoxalines, closely related to pyrazines, reveals their application as dyes, pharmaceuticals, and antibiotics. The synthesis involves condensing ortho-diamines with 1,2-diketones, showing the versatility of pyrazine derivatives in medicinal chemistry (Pareek & Kishor, 2015).
Catalysis and Organic Synthesis
Heterocyclic N-oxide Derivatives : The derivatives of pyrazine N-oxides play a crucial role in organic synthesis, catalysis, and medicinal applications. They are involved in the formation of metal complexes, design of catalysts, and have shown significant biological activities including anticancer and antibacterial effects (Li et al., 2019).
Medicinal Chemistry and Drug Development
Pyrazolo[1,5-a]pyrimidines : This scaffold is highlighted for its wide range of medicinal properties, such as anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) studies emphasize its potential as a building block for drug development, offering opportunities for further exploration and discovery (Cherukupalli et al., 2017).
Pyrazine Derivatives for Pharmacological Effects : The exploration of pyrazine derivatives has shown a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Their structural diversity allows for the development of novel therapeutic agents with enhanced efficacy and specificity (Ferreira & Kaiser, 2012).
properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQTHXMCVQHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
Synthesis routes and methods I
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Synthesis routes and methods II
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